

# (Z)-Endoxifen: A Comparative Analysis of Efficacy in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Z)-endoxifen, a novel endocrine therapy, with established treatments for hormone receptor-positive (HR+) breast cancer, including tamoxifen, fulvestrant, and aromatase inhibitors. The information is intended to support research and development efforts by providing a comprehensive overview of efficacy data and experimental methodologies.

#### Introduction to (Z)-Endoxifen

(Z)-endoxifen is the most active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM). Developed by Atossa Therapeutics, (Z)-endoxifen is being investigated as a more potent and potentially safer alternative to existing endocrine therapies. Unlike tamoxifen, which requires metabolic activation by the CYP2D6 enzyme, (Z)-endoxifen is administered in its active form, bypassing the variability in metabolism that can affect treatment outcomes in patients with certain CYP2D6 genotypes.

#### **Mechanism of Action**

(Z)-endoxifen exhibits a dual mechanism of action that distinguishes it from other endocrine therapies:

Selective Estrogen Receptor Modulation and Degradation (SERM/SERD): Like tamoxifen,
 (Z)-endoxifen competitively binds to the estrogen receptor (ER), blocking the proliferative



signaling of estrogen in breast cancer cells. Evidence also suggests that at higher concentrations, it can induce the degradation of the ER, a characteristic of selective estrogen receptor degraders (SERDs) like fulvestrant.

• Protein Kinase C Beta 1 (PKCβ1) Inhibition: (Z)-endoxifen has been shown to inhibit PKCβ1, an enzyme involved in oncogenic signaling pathways that can contribute to endocrine resistance.[1][2] This dual targeting of both the ER and PKCβ1 pathways may offer a more comprehensive blockade of tumor growth and survival signals.

In contrast, competitor compounds have more singular mechanisms of action:

- Tamoxifen: Acts primarily as a SERM, competitively inhibiting estrogen binding to the ER.[3]
   [4]
- Fulvestrant: A pure SERD that binds to and promotes the degradation of the estrogen receptor.[5][6][7]
- Aromatase Inhibitors (e.g., anastrozole, letrozole, exemestane): Block the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing systemic estrogen levels in postmenopausal women.[8]

## **Signaling Pathway Overview**





Comparative Signaling Pathways of Endocrine Therapies in HR+ Breast Cancer

Click to download full resolution via product page

Caption: Comparative signaling pathways of endocrine therapies.

## **Comparative Efficacy Data**







The following table summarizes key efficacy data from clinical trials of (Z)-endoxifen and its competitors. Direct head-to-head trial data is limited, and comparisons should be made with consideration of the different patient populations and trial designs.



| Compound             | Trial                 | Phase                                                                          | Patient<br>Population                                              | Primary<br>Endpoint                                                                      | Result                                                                                    |
|----------------------|-----------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| (Z)-endoxifen        | KARISMA-<br>Endoxifen | II                                                                             | Premenopau<br>sal women<br>with<br>measurable<br>breast<br>density | Change in mammograph ic breast density (MBD) at 6 months                                 | 1 mg dose:<br>-19.3%<br>change in<br>MBD.[7] 2 mg<br>dose: -26.5%<br>change in<br>MBD.[7] |
| EVANGELIN<br>E       | II                    | Premenopau<br>sal women<br>with<br>ER+/HER2-<br>breast cancer<br>(neoadjuvant) | Endocrine Sensitive Disease (ESD) rate (Ki-67 ≤ 10% at 4 weeks)    | Data collection ongoing; aims to show non-inferiority to exemestane + goserelin. [9][10] |                                                                                           |
| I-SPY 2 (EOP<br>Arm) | II                    | ER+ invasive<br>breast cancer<br>(neoadjuvant)                                 | Pathologic<br>Complete<br>Response<br>(pCR)                        | 10 mg dose:<br>Median Ki-67<br>fell from<br>10.5% to 5%<br>by Week 3.[1]                 |                                                                                           |
| Tamoxifen            | IBIS-I                | III                                                                            | High-risk<br>women (pre-<br>and<br>postmenopau<br>sal)             | Incidence of<br>breast cancer                                                            | reduction in breast cancer incidence over 20 years of follow-up.                          |



| ВСРТ                              | III    | High-risk<br>women                              | Incidence of invasive breast cancer                    | 49% reduction in the risk of invasive breast cancer.[11]                                                                                                             |                                                                                                                    |
|-----------------------------------|--------|-------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Pooled<br>Analysis (20<br>trials) | III    | ER+ early<br>breast cancer<br>(adjuvant)        | Breast cancer<br>recurrence<br>and mortality           | Reduced recurrence by half in the first 5 years and by one- third in the next 5 years. One-third reduction in the risk of dying from breast cancer over 15 years.[4] |                                                                                                                    |
| Fulvestrant                       | FALCON | III                                             | ET-naïve, HR+ advanced breast cancer (postmenopa usal) | Progression-<br>Free Survival<br>(PFS)                                                                                                                               | Median PFS of 16.6 months vs. 13.8 months for anastrozole. No significant difference in Overall Survival (OS).[12] |
| CONFIRM                           | III    | HR+ advanced breast cancer progressing on prior | Progression-<br>Free Survival<br>(PFS)                 | Median PFS<br>of 6.5 months<br>for 500 mg<br>dose vs. 5.5                                                                                                            |                                                                                                                    |



|                                          |      | endocrine<br>therapy<br>(postmenopa<br>usal)                                        |                                                                                     | months for 250 mg dose.                                                           |                                                                         |
|------------------------------------------|------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Aromatase<br>Inhibitors<br>(Anastrozole) | ATAC | III                                                                                 | Postmenopau<br>sal women<br>with early-<br>stage HR+<br>breast cancer<br>(adjuvant) | Disease-Free<br>Survival<br>(DFS)                                                 | 3-year DFS rates of 91.2% for anastrozole vs. 89.3% for tamoxifen. [13] |
| ARNO 95                                  | III  | Postmenopau sal women with early- stage HR+ breast cancer (switched from tamoxifen) | Disease-Free<br>Survival<br>(DFS)                                                   | 3-year DFS rates of 93.5% for anastrozole vs. 89.3% for continued tamoxifen. [13] |                                                                         |

# Detailed Experimental Protocols KARISMA-Endoxifen Trial

- Objective: To compare the effect of two different doses of (Z)-endoxifen with placebo on mammographic density and to assess side effects.[14]
- Design: A randomized, double-blind, placebo-controlled, three-arm trial.
- Participants: 240 healthy premenopausal women aged 40-55 years with measurable breast density.[7][15]
- Intervention: Participants were randomized to receive either 1 mg of (Z)-endoxifen, 2 mg of (Z)-endoxifen, or a placebo daily for six months.[15]
- Primary Endpoint: Change in mammographic breast density at six months, measured by mammography.



- Secondary Endpoints: Safety and tolerability, plasma concentrations of (Z)-endoxifen.
- Key Assessments: Mammograms at baseline and six months. Blood samples for pharmacokinetic analysis at one, three, and six months.[7] Assessment of adverse events throughout the study.

#### **EVANGELINE Trial (NCT05607004)**

- Objective: To determine if the endocrine-sensitive disease (ESD) rate with (Z)-endoxifen is non-inferior to exemestane plus goserelin in premenopausal women with ER+/HER2- breast cancer in the neoadjuvant setting.[9]
- Design: A Phase 2, open-label, randomized, non-inferiority trial.
- Participants: Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.
- Intervention: Participants are randomized 1:1 to receive either (Z)-endoxifen or exemestane plus goserelin for up to 24 weeks before surgery.[10]
- Primary Endpoint: ESD rate, defined as a Ki-67 proliferation marker level of ≤ 10% after four weeks of treatment.[9]
- Key Assessments: Tumor biopsies at baseline and after four weeks of treatment to assess Ki-67 levels. Safety and tolerability, response rates, and surgical outcomes are also evaluated.[10]

#### I-SPY 2 TRIAL - (Z)-endoxifen Arm

- Objective: To evaluate (Z)-endoxifen as a neoadjuvant treatment for patients with newly diagnosed ER+ invasive breast cancer who are predicted to be sensitive to endocrine therapy.[6]
- Design: A new study arm within the I-SPY 2 platform trial, which is an adaptive Phase 2 trial.
- Participants: Approximately 20 patients with newly diagnosed, locally advanced ER+ invasive breast cancer.[6]



- Intervention: Patients receive 10 mg of (Z)-endoxifen daily for up to 24 weeks prior to surgery.[16] A separate arm is evaluating 40mg of (Z)-endoxifen in combination with abemaciclib.[17]
- Primary Endpoint: Pathologic Complete Response (pCR) rate.
- Key Assessments: Serial imaging and tumor biopsies to assess response to treatment.
   Safety and tolerability are monitored throughout the treatment period.

### **Experimental Workflow: KARISMA-Endoxifen Trial**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective Evaluation of Fulvestrant Efficacy and Clinical Results in Patients Using Fulvestrant PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit NCI [cancer.gov]
- 5. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. quantumleaphealth.org [quantumleaphealth.org]
- 7. onclive.com [onclive.com]
- 8. komen.org [komen.org]
- 9. ascopubs.org [ascopubs.org]
- 10. (Z)-Endoxifen for the Treatment of Premenopausal Women With ER+/?HER2- Breast Cancer (EVANGELINE) | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. Estimation of tamoxifen's efficacy for preventing the formation and growth of breast tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Update on the use of aromatase inhibitors in early-stage breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. karmastudy.org [karmastudy.org]
- 15. Atossa Therapeutics announces full result from KARISMA-Endoxifen trial | Nasdaq [nasdaq.com]
- 16. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 17. Atossa Therapeutics and Quantum Leap Healthcare Announce [globenewswire.com]
- To cite this document: BenchChem. [(Z)-Endoxifen: A Comparative Analysis of Efficacy in Breast Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666114#atl-802-vs-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com